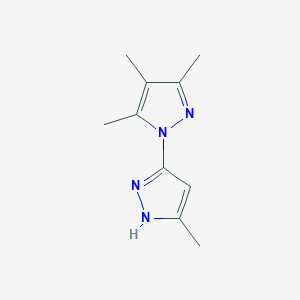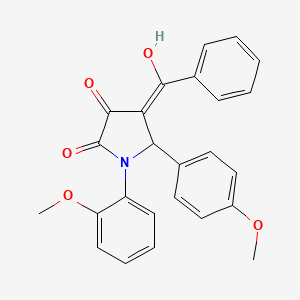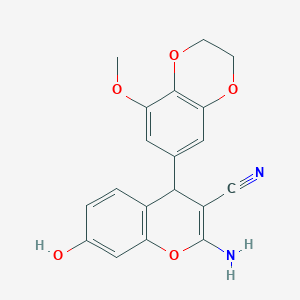
3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole is an organic compound with the molecular formula C10H14N4. It is also known by its systematic name, 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole. This compound is characterized by its unique structure, which includes two pyrazole rings connected by a single bond, with four methyl groups attached to the pyrazole rings. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform .
Méthodes De Préparation
The synthesis of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole typically involves the reaction of pyridine and methyl propiolate, followed by an amination reaction to yield the target compound . The general synthetic route can be summarized as follows:
Reaction of Pyridine and Methyl Propiolate: This step involves the formation of an intermediate compound through the reaction of pyridine with methyl propiolate.
Amination Reaction: The intermediate compound is then subjected to an amination reaction, resulting in the formation of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole.
Analyse Des Réactions Chimiques
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole has several scientific research applications, including:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties. These complexes can absorb solar radiation efficiently due to the presence of electron-donor groups, making them useful in various applications .
Comparaison Avec Des Composés Similaires
3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole can be compared with other similar compounds, such as:
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: This compound has a similar structure but differs in the position of the methyl groups.
1,1-Diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole (DATNBP-2): This compound is an energetic molecule with high thermal stability and density.
4,4’-Bi-1H-pyrazole, 3,3’,5,5’-tetramethyl-: Another similar compound with slight variations in the structure and properties.
The uniqueness of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole lies in its specific arrangement of methyl groups and its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H14N4 |
|---|---|
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
3,4,5-trimethyl-1-(5-methyl-1H-pyrazol-3-yl)pyrazole |
InChI |
InChI=1S/C10H14N4/c1-6-5-10(12-11-6)14-9(4)7(2)8(3)13-14/h5H,1-4H3,(H,11,12) |
Clé InChI |
QZPQMNYNKHACCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)N2C(=C(C(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-fluorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11047796.png)
![1-(3-chlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11047797.png)
![5-Phenylimidazo[4,3-F][1,2,4]triazine-4,7-diamine](/img/structure/B11047799.png)
![4-(3-bromo-4-fluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047807.png)

![3-ethyl-6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11047827.png)
![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)

![1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide](/img/structure/B11047840.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)

![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11047860.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)